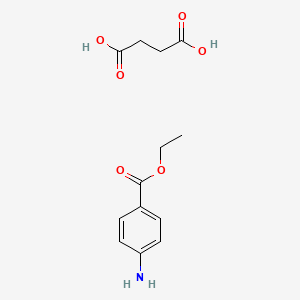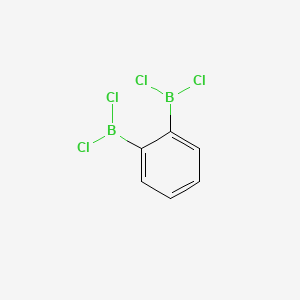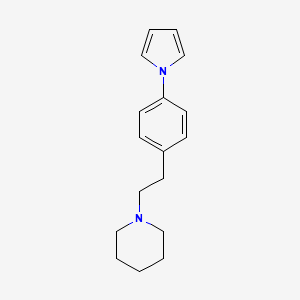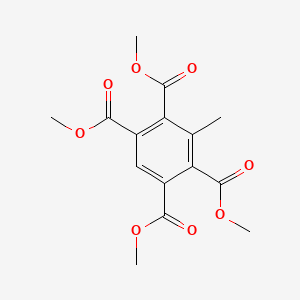
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C14H14O8 It is a derivative of benzene, featuring four ester groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate typically involves the esterification of 3-methylbenzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 3-methylbenzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetramethyl 3-methylbenzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetramethylbenzene
- 1,2,3,5-Tetramethylbenzene
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: In contrast, other tetramethylbenzene derivatives like durene lack these ester groups, resulting in different chemical properties and uses .
Propriétés
Numéro CAS |
94807-91-7 |
|---|---|
Formule moléculaire |
C15H16O8 |
Poids moléculaire |
324.28 g/mol |
Nom IUPAC |
tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C15H16O8/c1-7-10(14(18)22-4)8(12(16)20-2)6-9(13(17)21-3)11(7)15(19)23-5/h6H,1-5H3 |
Clé InChI |
QBRZTEQKVVJDHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
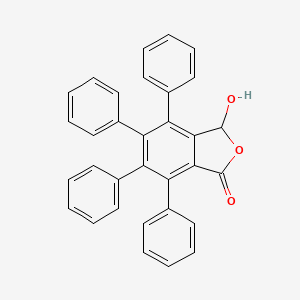
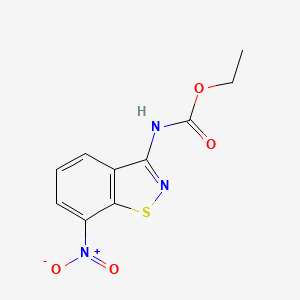
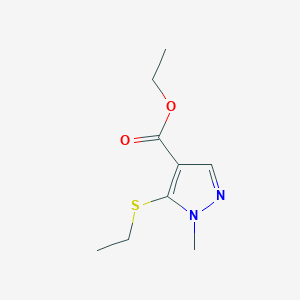
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
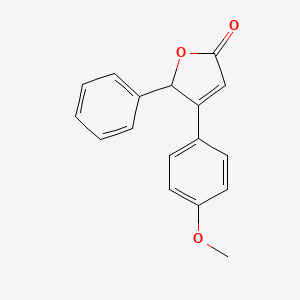

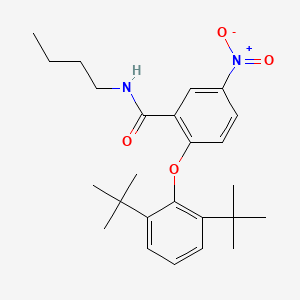
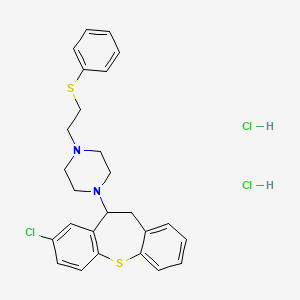
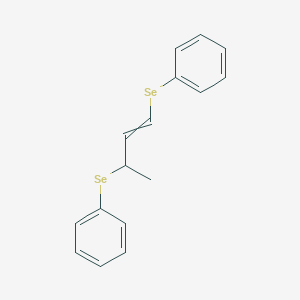
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
